8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-15-16(2)29-19-20(24-22(29)28(15)17-7-5-6-8-18(17)32-4)25(3)23(31)27(21(19)30)10-9-26-11-13-33-14-12-26/h5-8H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOYOVAKNYNCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its biological activities have garnered attention due to its potential applications in pharmacology, particularly in the treatment of psychiatric disorders such as depression and anxiety. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H27N5O4
- Molecular Weight : 427.50 g/mol
- CAS Number : 899988-10-4
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O4 |
| Molecular Weight | 427.50 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that it acts as a serotonin (5-HT) receptor agonist , specifically targeting the 5-HT1A and 5-HT7 receptors. This interaction is crucial in mediating antidepressant and anxiolytic effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits high affinity for serotonin receptors, which plays a significant role in mood regulation and anxiety reduction.
- Phosphodiesterase Inhibition : It has been identified as a weak inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides that regulate various cellular functions.
Antidepressant Effects
A study conducted on derivatives of imidazo[2,1-f]purine demonstrated that certain compounds exhibited significant antidepressant-like effects in animal models. Specifically, the forced swim test (FST) indicated that this compound could reduce immobility time in mice, suggesting potential antidepressant properties comparable to established treatments like fluoxetine.
Anxiolytic Effects
In addition to its antidepressant properties, the compound showed promising results in reducing anxiety-like behaviors in rodent models. The anxiolytic effect was greater than that observed with diazepam at specific dosages.
Pharmacokinetics
Preliminary pharmacokinetic studies revealed favorable absorption characteristics and metabolic stability. The compound's lipophilicity was assessed using micellar electrokinetic chromatography (MEKC), indicating its potential for central nervous system penetration.
Study 1: Serotonin Receptor Affinity
In a comparative study of various derivatives of imidazo[2,1-f]purine compounds, this specific compound demonstrated:
- 5-HT1A Affinity : High binding affinity leading to enhanced serotonergic activity.
- 5-HT7 Receptor Interaction : Contributed to its anxiolytic properties.
Study 2: PDE Inhibition
Research highlighted that the compound exhibited weak inhibitory effects on phosphodiesterases (PDEs), particularly:
- PDE4B : Associated with anti-inflammatory responses.
- PDE10A : Linked to cognitive functions and mood regulation.
Study 3: Animal Model Trials
In vivo studies using murine models showed:
- Dosage : Effective dosages ranged from 2.5 mg/kg to 10 mg/kg.
- Behavioral Assessments : Significant reductions in anxiety and depression-like behaviors were recorded.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent-driven properties are summarized below:
Key Observations:
- Morpholinoethyl vs. Alkyl Chains: The morpholinoethyl group in the target compound likely improves water solubility compared to alkyl chains (e.g., butyl in Compound 46) or aromatic substituents (e.g., trifluoromethylphenyl) .
- Methoxyaryl vs. Chloroaryl : The 2-methoxyphenyl group at position 8 may offer better electron-donating properties than the 3-chlorophenyl group in , influencing receptor binding kinetics .
Serotonin and Dopamine Receptor Affinity
- Compound 5 () demonstrated nanomolar affinity for 5-HT₁ₐ, 5-HT₆, and D₂ receptors due to its dihydroisoquinolinylbutyl chain. The target compound’s morpholinoethyl group may favor interactions with polar residues in these receptors but with reduced aromatic stacking compared to Compound 5 .
- Trifluoromethylphenyl Derivatives () showed moderate 5-HT receptor modulation, suggesting that electron-withdrawing groups at position 7 may reduce efficacy compared to methoxyphenyl or hydroxylated analogs .
Phosphodiesterase (PDE) Inhibition
- Compound 5 inhibited PDE4B and PDE10A (IC₅₀ < 100 nM), attributed to its hybrid dihydroisoquinoline-purine scaffold. The target compound’s morpholinoethyl group could similarly interact with PDE catalytic domains, though direct evidence is lacking .
Physicochemical and Pharmacokinetic Properties
Key Trade-offs:
- The target compound’s morpholinoethyl group balances solubility and membrane permeability, whereas Compound 46’s trifluoromethylphenyl group prioritizes blood-brain barrier penetration at the expense of solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
